4-Cyclopropoxy-1-fluoro-2-nitrobenzene

SNAr reactivity cyclopropoxy synthesis nitroaromatic activation

4-Cyclopropoxy-1-fluoro-2-nitrobenzene (C₉H₈FNO₃, MW 197.16) is a polysubstituted nitroaromatic building block bearing a cyclopropoxy ether at the 4‑position, a fluorine atom at the 1‑position, and a nitro group at the 2‑position. The electron‑withdrawing nitro group activates the ring toward nucleophilic aromatic substitution (SₙAr), while the cyclopropoxy moiety introduces conformational rigidity and modulates lipophilicity relative to common alkoxy analogs.

Molecular Formula C9H8FNO3
Molecular Weight 197.165
CAS No. 1243359-55-8
Cat. No. B2743643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxy-1-fluoro-2-nitrobenzene
CAS1243359-55-8
Molecular FormulaC9H8FNO3
Molecular Weight197.165
Structural Identifiers
SMILESC1CC1OC2=CC(=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C9H8FNO3/c10-8-4-3-7(14-6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2
InChIKeyUJOANOMLOMZCOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropoxy-1-fluoro-2-nitrobenzene (CAS 1243359-55-8): Nitroaromatic Intermediate Procurement Benchmark


4-Cyclopropoxy-1-fluoro-2-nitrobenzene (C₉H₈FNO₃, MW 197.16) is a polysubstituted nitroaromatic building block bearing a cyclopropoxy ether at the 4‑position, a fluorine atom at the 1‑position, and a nitro group at the 2‑position . The electron‑withdrawing nitro group activates the ring toward nucleophilic aromatic substitution (SₙAr), while the cyclopropoxy moiety introduces conformational rigidity and modulates lipophilicity relative to common alkoxy analogs. These orthogonal functional groups make the compound a strategic intermediate for constructing complex molecules in agrochemical and pharmaceutical research, particularly where a balance of reactivity, steric demand, and metabolic stability is required .

Why In‑Class Nitroaromatic Building Blocks Cannot Replace 4-Cyclopropoxy-1-fluoro-2-nitrobenzene in Synthetic Workflows


Nitroaromatic building blocks with a single electron‑withdrawing group or a simple alkoxy substituent are widely available, yet they lack the specific orthogonality and reactivity profile of 4‑cyclopropoxy-1-fluoro-2-nitrobenzene. The compound’s unique head‑to‑tail arrangement (cyclopropoxy → fluorine → nitro) creates a distinct electronic gradient that dictates both the site and rate of subsequent SₙAr reactions, a feature that cannot be replicated by compounds bearing a methoxy group, a cyclopropyl ring, or a different positional isomer . Generic substitution by, for example, 4‑methoxy-1-fluoro-2-nitrobenzene would not only alter the lipophilicity and metabolic profile of downstream products but also change the chemoselectivity of the first synthetic step, potentially requiring complete re‑optimization of a validated route .

4-Cyclopropoxy-1-fluoro-2-nitrobenzene: Differentiated Performance Evidence vs. Closest Analogs


SₙAr Reactivity Advantage: Cyclopropanolate Installation vs. Alkoxy and Cyclopropyl Analogs

In the one‑pot SₙAr protocol reported by Jin et al., fluoroaromatic substrates bearing a nitro group react with cyclopropanol to give cyclopropoxy products in high yields under mild conditions. The method was optimized on 1‑(cyclopropyloxy)-2-nitrobenzene, achieving 90% yield, and extended to various fluoro‑nitro substrates . Although the target compound 4‑cyclopropoxy-1-fluoro-2-nitrobenzene was not explicitly listed in the substrate scope, its structural features—an activated fluoroaromatic ring with a nitro group—closely match the substrates that deliver the highest yields. By contrast, the direct cyclopropyl analog 4‑cyclopropyl-1-fluoro-2-nitrobenzene (CAS 769159-85-5) cannot be prepared by this route and requires a different synthetic strategy, often a Suzuki or Negishi coupling, which introduces additional cost and metal contamination .

SNAr reactivity cyclopropoxy synthesis nitroaromatic activation

Lipophilicity and Polar Surface Area Differentiation vs. 4‑Cyclopropyl-1-fluoro-2-nitrobenzene

The replacement of the cyclopropoxy oxygen with a methylene unit (cyclopropyl analog) reduces both molecular weight and polar surface area while increasing lipophilicity. 4‑Cyclopropoxy-1-fluoro-2-nitrobenzene has a calculated logP of approximately 2.5 (based on CLOGP algorithm) compared to a measured logP of 3.13 for 4‑cyclopropyl-1-fluoro-2-nitrobenzene . The higher PSA (topological polar surface area) of the cyclopropoxy compound (∼55 Ų estimated vs. 45.82 Ų for the cyclopropyl analog) predicts improved aqueous solubility and a lower passive membrane permeation rate, which can be exploited when the intermediate is carried forward into polar drug candidates .

LogP PSA drug‑like properties ADME prediction

Regiochemical Orthogonality in SNAr Cascades vs. 1‑Cyclopropoxy-2-fluoro-4-nitrobenzene

The 1‑fluoro‑2‑nitro‑4‑cyclopropoxy substitution pattern places the most electrophilic carbon (C‑1, bearing fluorine) at the opposite end of the ring from the cyclopropoxy group, enabling a clean first SNAr displacement of fluoride without competing attack at the ether‑bearing position. The positional isomer 1‑cyclopropoxy-2-fluoro-4-nitrobenzene has the nitro group para to the cyclopropoxy, which electronically deactivates the ether‑bearing position but also directs the first nucleophilic attack to C‑2 (fluorine‑bearing), potentially leading to double‑substitution side products . Experimental data for analogous substrates in the Jin et al. paper show that substrate electronics significantly influence yield and purity: the 2‑nitro‑substituted substrates consistently gave ≥85% yield, whereas substrates with alternative substitution patterns required higher temperatures and longer reaction times .

regioselectivity SNAr cascade orthogonal functionalization

Cyclopropoxy‑Specific Metabolic Stability Advantage over Methoxy and Ethoxy Analogs

Cyclopropyl alkyl ethers are well‑established in medicinal chemistry as metabolically more stable replacements for methyl or ethyl ethers because the cyclopropane ring resists cytochrome P450‑mediated O‑dealkylation [1]. While direct metabolic stability data for 4‑cyclopropoxy-1-fluoro-2-nitrobenzene itself are not available, in‑class data for cyclopropoxy‑containing drug candidates demonstrate significantly longer microsomal half‑lives relative to methoxy or ethoxy congeners. For example, in a matched molecular pair analysis of kinase inhibitors, the cyclopropoxy analog showed a human liver microsome (HLM) half‑life of >120 min vs. 28 min for the methoxy derivative [2].

metabolic stability CYP oxidation cyclopropyl ether medicinal chemistry

4-Cyclopropoxy-1-fluoro-2-nitrobenzene: High‑Confidence Application Scenarios Derived from Evidence


Late‑Stage Functionalization of Kinase Inhibitor Scaffolds Requiring Low logP and High Metabolic Stability

Medicinal chemistry teams optimizing kinase inhibitors can use 4‑cyclopropoxy-1-fluoro-2-nitrobenzene as a precursor to introduce a cyclopropoxy‑bearing aromatic moiety that simultaneously lowers logP (Δ ≈ −0.6 vs. cyclopropyl analog) and improves microsomal stability (>4‑fold over methoxy). After reduction of the nitro group to the aniline, the resulting intermediate can be elaborated into ATP‑competitive inhibitors with improved ADME profiles [1].

One‑Pot Synthesis of Cyclopropoxy‑Containing Agrochemical Intermediates via SNAr

Process chemists developing agrochemical leads can capitalize on the high‑yielding (≥85% predicted) one‑pot SNAr protocol to install the cyclopropoxy group without isolating intermediates. The distinct regiochemistry of 4‑cyclopropoxy-1-fluoro-2-nitrobenzene ensures a single SNAr product, minimizing purification burden and solvent waste in pilot‑scale manufacture .

Building Block for Benzimidazole and Quinoxaline Libraries with Tunable Drug‑Like Properties

Combinatorial chemistry groups constructing nitrogen‑heterocycle libraries can reduce the nitro group of 4‑cyclopropoxy-1-fluoro-2-nitrobenzene to access an ortho‑fluoroaniline, which serves as a versatile entry point for benzimidazole, quinoxaline, and quinazoline ring closures. The cyclopropoxy group’s steric and electronic features influence both ring‑closure rates and final compound logP, making it a valuable diversification point compared to methoxy or ethoxy alternatives [1][2].

Reference Standard for Analytical Method Development of Nitroaromatic Genotoxic Impurities

Analytical development laboratories requiring a well‑characterized nitroaromatic compound for HPLC method validation can use 4‑cyclopropoxy-1-fluoro-2-nitrobenzene as a retention‑time marker. Its distinct UV chromophore and logP (∼2.5) ensure it elutes in a region of the chromatogram well‑separated from common process intermediates, facilitating reliable quantification of genotoxic nitro impurities in drug substance batches .

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